molecular formula C15H19N3O B14534108 N-Butyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide CAS No. 62399-77-3

N-Butyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide

Cat. No.: B14534108
CAS No.: 62399-77-3
M. Wt: 257.33 g/mol
InChI Key: BDMNLUVDIOBTBA-UHFFFAOYSA-N
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Description

N-Butyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Properties

CAS No.

62399-77-3

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

N-butyl-N-(1-methylpyrazol-3-yl)benzamide

InChI

InChI=1S/C15H19N3O/c1-3-4-11-18(14-10-12-17(2)16-14)15(19)13-8-6-5-7-9-13/h5-10,12H,3-4,11H2,1-2H3

InChI Key

BDMNLUVDIOBTBA-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NN(C=C1)C)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide typically involves a multi-step process. One common method is the condensation reaction between 1-methyl-1H-pyrazol-3-amine and butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recycling and waste minimization techniques are employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or pyrazoles.

Scientific Research Applications

N-Butyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Butyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Uniqueness

N-Butyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

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